Sodium;2-ethoxy-2-oxoacetate
Description
Sodium;2-ethoxy-2-oxoacetate (IUPAC name: sodium 2-ethoxy-2-oxoacetate) is the sodium salt of ethyl oxoacetate, a derivative of oxalic acid. The sodium variant is inferred to share structural similarities, with the formula C₄H₅NaO₄ (molecular weight ≈ 140.07 g/mol), differing only in the cation (Na⁺ vs. K⁺). This compound likely serves as a water-soluble intermediate in organic synthesis, particularly in reactions requiring carboxylate nucleophiles. Its potassium counterpart is commercially available, suggesting analogous applications for the sodium salt in contexts where sodium ions are preferable, such as biological buffers or ionic liquid formulations .
Properties
IUPAC Name |
sodium;2-ethoxy-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Na/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCSSDIMIJJRJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;2-ethoxy-2-oxoacetate can be synthesized through the palladium-catalyzed decarboxylative coupling of potassium oxalate monoester with aryl and alkenyl halides . The reaction typically involves the use of palladium trifluoroacetate as the catalyst and bidentate phosphine ligands such as dppp. The optimal reaction conditions include a temperature of around 100-150°C and a reaction time of several hours .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar decarboxylative coupling process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The avoidance of toxic carbon monoxide gas and high-pressure conditions makes this method more practical and safer for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium;2-ethoxy-2-oxoacetate undergoes various types of chemical reactions, including:
Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and the formation of a new carbon-carbon bond.
Alkoxycarbonylation: This reaction involves the addition of an alkoxy group and a carbonyl group to a substrate, typically catalyzed by N-heterocyclic carbene (NHC) and photoredox catalysts.
Common Reagents and Conditions:
Palladium Trifluoroacetate: Used as a catalyst in decarboxylative coupling reactions.
N-heterocyclic Carbene (NHC): Used in alkoxycarbonylation reactions.
Bidentate Phosphine Ligands (dppp): Enhance the efficiency of palladium-catalyzed reactions.
Major Products Formed:
Aryl and Alkenyl Esters: Formed through decarboxylative coupling reactions.
β-Arylketoesters: Formed through alkoxycarbonylation reactions.
Scientific Research Applications
Sodium;2-ethoxy-2-oxoacetate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various esters and ketoesters.
Material Science: Employed in the preparation of adsorbents for rare earth metal ions.
Mechanism of Action
The mechanism of action of sodium;2-ethoxy-2-oxoacetate involves its role as a nucleophile in various coupling reactions. In decarboxylative coupling, the compound undergoes decarboxylation to form a reactive intermediate that couples with aryl or alkenyl halides to form the desired product . In alkoxycarbonylation, the compound participates in a radical-addition/coupling/elimination cascade reaction, facilitated by NHC and photoredox catalysts .
Comparison with Similar Compounds
Metal Salts: Potassium 2-ethoxy-2-oxoacetate
- Structure and Properties : Potassium 2-ethoxy-2-oxoacetate (C₄H₅KO₄, MW 156.18 g/mol) shares the same oxoacetate backbone but substitutes sodium with potassium. Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to larger ionic radii and weaker lattice energies. For example, potassium chloride is more soluble in water than sodium chloride, though this trend may vary with complex anions .
- Applications : Used as a reagent in esterification and acylation reactions. The sodium variant may offer advantages in sodium-specific catalytic systems or biocompatible formulations.
Ester Derivatives: Ethyl 2-chloro-2-oxoacetate
- Reactivity : Ethyl 2-chloro-2-oxoacetate (C₄H₅ClO₃, MW 136.53 g/mol) is a reactive acylating agent due to the electron-withdrawing chloro group, which enhances electrophilicity. In contrast, this compound acts as a nucleophile (carboxylate anion), making it suitable for SN2 or nucleophilic acyl substitution reactions .
- Synthetic Utility : Ethyl 2-chloro-2-oxoacetate is employed in synthesizing succinate derivatives (e.g., (2R,3R)-diethyl oxoacetoxy succinate), whereas the sodium salt may participate in metal-mediated coupling or condensation reactions .
Sodium Carboxylates: Sodium Chloroacetate
- Functional Group Impact : Sodium chloroacetate (C₂H₃ClO₂•Na, MW 130.49 g/mol) features a chloro substituent instead of ethoxy. The chloro group increases acidity (pKa ≈ 2.8) compared to the ethoxy derivative, enhancing reactivity in alkylation or nucleophilic substitutions. This compound, with an ethoxy group, is less acidic and more suited for mild reaction conditions .
Heterocyclic Analogues: Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate
- Structural Complexity : This compound (C₅H₃N₂NaO₃S, MW 194.15 g/mol) incorporates a thiazole ring, enabling hydrogen bonding and aromatic interactions. Unlike this compound, it is tailored for pharmaceutical applications, such as antibiotic intermediates .
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